molecular formula C13H13N3O2S B606761 Collismycin A CAS No. 158792-24-6

Collismycin A

Cat. No.: B606761
CAS No.: 158792-24-6
M. Wt: 275.33 g/mol
InChI Key: NQGMIPUYCWIEAW-OVCLIPMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Collismycin A is typically isolated from the fermentation broth of Streptomyces globisporus. The production involves cultivating the bacterium under specific conditions that promote the biosynthesis of this compound. The isolation process includes extraction with organic solvents followed by purification using chromatographic techniques .

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it generally follows the principles of microbial fermentation. Large-scale fermentation processes are optimized to maximize yield, and downstream processing involves extraction and purification to obtain the pure compound .

Chemical Reactions Analysis

Biosynthetic Assembly Line Reactions

CMA biosynthesis involves a nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid pathway. Key reactions include:

2,2’-Bipyridine Core Formation

  • Dethiolation and heterocyclization :
    • L-Cysteine undergoes α,β-dehydrogenation via the flavoprotein CaeB1 (FAD-dependent), producing dehydrocysteinyl intermediates.
    • A trans-acting Cy domain catalyzes C–C bond formation between pyridine subunits, followed by heterocyclization to form the 2,2’-bipyridine scaffold .
    • Key intermediates :
      • Dehydrocysteinyl-S-CaeA2 (Δmlz +3 Da when using 13C^{13}\text{C}-cysteine) .
      • 2,2’-Bipyridinyl-L-leucine (precursor to CMA after leucine removal) .

Sulfur Fate Determination

  • Differential processing of sulfhydryl groups from L-cysteine dictates whether the final product is sulfur-decorated (CMA) or dethiolated (caerulomycins) .

Synthetic Pathway Reactions

CMA has been synthesized chemically starting from 2,2'-bipyridine derivatives. Key steps include:

StepReactionReagents/ConditionsProductYieldSource
1BrominationLDA, BrCN at −70°C6-Bromo-4-methoxy-2,2’-bipyridine85%
2MethylthiolationLDA, methyl disulfide at −70°C5-Methylthio-6-bromo derivative78%
3Formylationn-BuLi, DMF6-Formyl derivative65%
4Oxime FormationHydroxylamine hydrochloride, EtOHCollismycin A (CMA)90%

Iron Chelation Reactions

CMA binds iron ions, forming redox-inactive complexes:

  • Stoichiometry : 2:1 (CMA:Fe) confirmed via Job’s plot .
  • Binding constants :
    • KdK_d (Fe2+^{2+}): 1.2×106M1.2\times 10^{-6}\,\text{M}
    • KdK_d (Fe3+^{3+}): 3.8×106M3.8\times 10^{-6}\,\text{M}
  • Structural evidence :
    • UV-Vis: Absorbance shifts at 320 nm (Fe2+^{2+}) and 350 nm (Fe3+^{3+}) .
    • ESR: Loss of Fe2+^{2+} signal upon CMA binding .

Enzymatic Modifications

CMA derivatives can be generated via laccase-catalyzed biotransformation:

  • Oxidation of aldoxime :
    • Conditions : Trametes versicolor laccase, TEMPO, aerobic .
    • Product : Carboxylic acid derivative (Collismycin H).
    • Yield : 70–85% .
SubstrateEnzyme SystemProductApplication
CMA aldoximeLaccase/TEMPOCMA carboxylic acidAntibiotic diversification

Functional Group Reactivity

  • Aldoxime group :
    • Forms stable complexes with transition metals (e.g., Cu2+^{2+}) .
    • Susceptible to enzymatic oxidation to nitro or carboxylic acid groups .
  • Methylthioether :
    • Oxidizable to sulfoxide or sulfone derivatives under mild conditions .

Biological Activity-Linked Reactions

  • HIF-1α stabilization : CMA-iron chelation inhibits prolyl hydroxylase, stabilizing HIF-1α and upregulating glycolysis genes .
  • Reactive oxygen species (ROS) modulation :
    • CMA reduces ROS by sequestering free iron, preventing Fenton reactions .

Scientific Research Applications

Oxidative Stress Inhibition

Mechanism of Action:
Collismycin A has been identified as an effective inhibitor of oxidative stress in cells. It demonstrates protective effects against oxidative damage induced by agents such as hydrogen peroxide and 6-hydroxydopamine, which are known to cause cellular toxicity and death, particularly in dopaminergic neurons associated with Parkinson's disease .

Research Findings:

  • In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that preincubation with this compound significantly enhances cell survival when exposed to oxidative stress .
  • The compound exhibits neuroprotective activity at concentrations as low as 0.05 µM, outperforming traditional antioxidants like N-Acetylcysteine (NAC) in certain assays .

Applications in Neurodegenerative Diseases:
The ability of this compound to mitigate oxidative stress positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying hypothesis is that oxidative stress plays a pivotal role in the pathophysiology of these conditions .

Iron Chelation

Biological Activity:
Recent proteomic studies have revealed that this compound acts as a specific iron chelator. This property is crucial because excess iron can catalyze the formation of reactive oxygen species, exacerbating oxidative stress and contributing to cancer progression .

Implications for Cancer Treatment:
By chelating iron, this compound may inhibit cancer cell growth, making it a potential therapeutic agent in oncology. Its anti-proliferative effects have been documented against various cancer cell lines, suggesting that it could be integrated into cancer treatment regimens .

Antibacterial Properties

This compound also exhibits antibacterial activity, which has been noted in various studies. Its utility as an antibiotic could be leveraged in treating infections caused by resistant bacterial strains, further expanding its therapeutic potential .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
NeuroprotectionSignificant increase in cell survival against H2O2-induced oxidative stress at 0.05 µM concentration.
Iron ChelationIdentified as an effective iron chelator; inhibits cancer cell growth through iron depletion.
Antioxidant ActivityDemonstrated superior protective effects compared to NAC in neuroblastoma cell assays.

Mechanism of Action

Collismycin A exerts its effects primarily through iron chelation. It binds to both Fe(II) and Fe(III) ions, forming a stable complex that inhibits the availability of iron for essential biological processes. This chelation disrupts cellular functions, leading to cytotoxic effects in cancer cells and antimicrobial activity against pathogens . The compound also affects the glycolytic pathway by inducing the accumulation of hypoxia-inducible factor 1-alpha, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Collismycin A is unique due to its dual role as an iron chelator and a cytotoxic agent. This combination of properties makes it particularly valuable for research into treatments for cancer and microbial infections. Its ability to form stable complexes with iron ions distinguishes it from other similar compounds .

Biological Activity

Collismycin A (CMA) is a natural product derived from the bacterium Streptomyces, recognized for its diverse biological activities, particularly its cytotoxic and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and regulatory factors affecting its biosynthesis.

Chemical Structure and Classification

This compound belongs to the 2,2'-bipyridyl family of natural products and is classified as a hybrid polyketide-nonribosomal peptide. Its chemical structure is critical to its biological activity, particularly its ability to chelate iron ions, which plays a significant role in its mechanism against cancer cells and pathogens .

Iron Chelation

One of the primary mechanisms by which this compound exerts its biological effects is through iron chelation . Studies have demonstrated that CMA binds to both Fe(II) and Fe(III) ions, forming stable complexes that inhibit cellular processes reliant on these metals. The binding affinity of CMA to iron ions has been quantified, revealing IC50 values ranging from 0.1 to 0.4 μM for various cancer cell lines, such as HeLa and HL-60 .

The chelation process leads to:

  • Inhibition of Cancer Cell Growth : CMA's ability to sequester iron disrupts cellular functions necessary for proliferation. When iron is present in excess, it can reverse the growth-inhibitory effects of CMA, highlighting the compound's dependence on iron availability .
  • Induction of Cell Cycle Arrest : Treatment with CMA results in significant cell cycle arrest at the G1 phase, marked by decreased levels of cyclin D1 and CDK4 proteins . This effect was reversible upon removal of CMA from the culture medium.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties , although its efficacy varies among different bacterial strains. While it exhibits weak antibacterial activity against certain strains of Staphylococcus aureus, it has demonstrated broader antifungal activity . The specific mechanisms underlying its antimicrobial effects are less well characterized but may relate to its ability to disrupt iron acquisition in pathogens.

Regulatory Factors in Biosynthesis

The biosynthesis of this compound is tightly regulated by environmental factors, particularly iron concentration . Research indicates that high iron levels inhibit CMA production through the repression of specific transcriptional regulators within the gene cluster responsible for its biosynthesis:

  • ClmR1 : A negative regulator whose inactivation leads to increased yields of CMA.
  • ClmR2 : An activator whose overexpression significantly enhances production levels .

This regulatory model underscores the importance of iron as a signaling molecule that influences both the biosynthetic pathway and the ecological role of CMA.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Filgueira et al. (2013)Demonstrated that modifications to the pyridine ring could maintain biological activity; however, none surpassed the cytotoxicity of CMA itself .
Kim et al. (2016)Identified CMA as an iron chelator affecting glycolytic pathways via HIF-1α accumulation; showed that CMA can induce oxidative stress protection in cellular models .
Recent Proteomic StudiesHighlighted changes in protein expression related to glycolysis and oxidative phosphorylation in response to CMA treatment, further elucidating its mechanism .

Q & A

Q. What are the key regulatory genes involved in Collismycin A biosynthesis, and how do they interact?

Level: Basic
Answer: this compound biosynthesis in Streptomyces sp. CS40 is governed by two pathway-specific regulators:

  • ClmR1 (TetR family): Acts as a repressor, delaying production onset and moderately reducing yield. Its inactivation accelerates biosynthesis and increases output .
  • ClmR2 (LuxR family): Essential activator; its knockout abolishes production, while overexpression quadruples yields. ClmR2 positively regulates most genes in the clm cluster .
    Methodological Insight: Gene inactivation via insertional mutagenesis (e.g., using plasmid pHZ1358 for replacements) and transcriptional analysis (RT-PCR/qRT-PCR) are critical for validating regulatory roles .

Q. How does iron concentration influence this compound biosynthesis at the molecular level?

Level: Advanced
Answer: Iron acts as a master environmental signal:

  • High iron suppresses biosynthesis by inhibiting clmR2 transcription, partly via ClmR1 and an unknown mechanism independent of ClmR1 .
  • Low iron derepresses clmR2, activating the clm cluster. This dual regulation integrates cellular iron status with secondary metabolism.
    Experimental Design: Use iron-controlled media (e.g., MD medium supplemented with FeSO₄) and monitor gene expression (qRT-PCR) at 24–72-hour intervals to capture dynamic responses .

Q. What methodological challenges arise when characterizing this compound’s iron-chelating properties?

Level: Advanced
Answer: Key challenges include:

  • Differentiating from other siderophores : Streptomyces often produce multiple iron-chelators, requiring LC-MS or genetic knockout comparisons to isolate this compound’s role .
  • Structural confirmation : NMR and X-ray crystallography are needed to validate its proposed tridentate ligand structure (three nitrogen atoms coordinating iron) .
    Contradiction Note: Despite ΔclmR2 mutants lacking this compound, no growth defect under iron limitation was observed, suggesting functional redundancy in iron acquisition .

Q. How can researchers optimize experimental conditions to maximize this compound yield?

Level: Advanced
Answer: Key factors include:

  • Culture media : R5A medium promotes higher yields than TSB; MD medium allows iron-level manipulation .
  • Timing : Harvest at 72 hours, when clm gene expression peaks .
  • Genetic engineering : Overexpress clmR2 or disrupt clmR1 to bypass repression .
    Data-Driven Approach: Use HPLC to quantify yields and compare transcriptional profiles (qRT-PCR) across time points to identify optimal harvest windows .

Q. What contradictory findings exist regarding this compound’s regulatory network, and how can they be resolved?

Level: Advanced
Answer: A key contradiction involves iron-mediated clmR2 repression in ΔclmR1 mutants, suggesting an additional regulatory layer beyond ClmR1.
Resolution Strategies:

Chromatin immunoprecipitation (ChIP) : Identify iron-responsive transcription factors binding to the clmR2 promoter.

RNA-seq : Profile global gene expression under varying iron conditions to uncover co-regulated pathways .
Hypothesis: A DmdR-family regulator (common in Streptomyces iron metabolism) may mediate residual repression .

Q. What techniques are essential for validating this compound’s biosynthetic pathway?

Level: Basic
Answer: Critical methodologies include:

  • Gene cluster analysis : Bioinformatics tools to identify clm cluster boundaries and regulatory elements .
  • Heterologous expression : Clone the clm cluster into a non-producing strain (e.g., S. lividans) to confirm functionality .
  • Metabolite profiling : LC-HRMS to correlate gene knockouts with this compound absence or intermediate accumulation .

Q. How do growth phase and differentiation of Streptomyces impact this compound production?

Level: Advanced
Answer: Production is growth-phase-dependent:

  • Onset : Begins at 24 hours in R5A medium, coinciding with transition from vegetative growth to secondary metabolism .
  • Peak : Reaches maximum at 72 hours, aligning with sporulation signals.
    Methodological Note: Synchronize cultures using spore germination protocols and monitor morphological changes via microscopy .

Q. What evidence supports this compound’s potential therapeutic applications?

Level: Basic
Answer: While this compound itself is understudied, its structural analog Collismycin C shows:

  • Anti-inflammatory effects : Inhibition of HMGB1-mediated septic responses in endothelial cells and murine models .
  • Neuroprotective activity : Reduction of oxidative stress in neurons (observed in related 2,2'-bipyridine compounds) .
    Research Gap : Structural-activity relationship (SAR) studies are needed to compare this compound and C bioactivities .

Q. What statistical approaches are recommended for analyzing transcriptional data in clm cluster studies?

Level: Advanced
Answer:

  • Normalization : Use housekeeping genes (e.g., hrdB) to account for RNA input variability .
  • Time-series analysis : Apply ANOVA or linear mixed models to assess expression changes across growth phases.
  • Effect size reporting : Include fold-changes and confidence intervals instead of relying solely on p-values .

Q. How can researchers address discrepancies in gene expression data between RT-PCR and qRT-PCR?

Level: Advanced
Answer: Discrepancies often arise from:

  • Sensitivity differences : qRT-PCR detects low-abundance transcripts missed by conventional RT-PCR.
  • Normalization errors : Ensure reference gene stability across conditions (e.g., validate hrdB expression invariance) .
    Best Practice: Triplicate technical replicates and biological repeats (≥3) to ensure reproducibility .

Properties

IUPAC Name

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMIPUYCWIEAW-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-24-6
Record name Collismycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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